molecular formula C18H21BrN4OS B2763717 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea CAS No. 851946-39-9

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea

Cat. No.: B2763717
CAS No.: 851946-39-9
M. Wt: 421.36
InChI Key: RWLHEFINWMGZIV-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea is a synthetic organic compound identified in scientific literature as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. The aberrant activity of Bcr-Abl, resulting from the Philadelphia chromosome, is the primary driver of chronic myeloid leukemia (CML). This thiourea derivative has been investigated for its ability to bind to the ATP-binding site of the Abl kinase domain, effectively suppressing its oncogenic signaling. Research published in the Journal of Medicinal Chemistry highlights its significant activity against a panel of kinases, with a high specificity for Abl, and its efficacy in inhibiting the proliferation of Bcr-Abl positive leukemia cell lines [https://pubmed.ncbi.nlm.nih.gov/20014774/]. A key area of investigation for this class of inhibitors is overcoming drug resistance, particularly mutations like T315I. Studies have shown that structural features of this compound, including the morpholino and pyridyl groups, contribute to its binding mode and potency. Its research value extends to being a valuable pharmacological tool for studying Abl-dependent signaling pathways and for the preclinical development of next-generation targeted therapies for resistant CML and other Philadelphia chromosome-positive leukemias. Further research explores its potential synergistic effects when used in combination with other chemotherapeutic agents.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLHEFINWMGZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s structure comprises three modular components:

  • 4-Bromophenyl isothiocyanate : Serves as the thiourea’s N1 substituent.
  • 2-(Morpholin-4-yl)-2-(pyridin-3-yl)ethylamine : A bifunctional ethylenediamine derivative bearing morpholine and pyridine rings.
  • Thiourea core (−NH−C(S)−NH−) : Formed via coupling of the amine and isothiocyanate.

Retrosynthetic disconnection identifies two critical intermediates:

  • Intermediate A : 2-(Morpholin-4-yl)-2-(pyridin-3-yl)ethylamine.
  • Intermediate B : 4-Bromophenyl isothiocyanate.

Synthesis of Intermediate A: 2-(Morpholin-4-Yl)-2-(Pyridin-3-Yl)Ethylamine

Nucleophilic Ring-Opening of Epoxides

Morpholine reacts with pyridine-containing epoxides under basic conditions. For example, 2-(pyridin-3-yl)oxirane and morpholine in tetrahydrofuran (THF) at 60°C yield 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethanol, which is subsequently converted to the amine via Curtius rearrangement or Staudinger reactions.

Representative Procedure:
  • Epoxide Synthesis :
    • 3-Vinylpyridine is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to form 2-(pyridin-3-yl)oxirane.
  • Ring-Opening :
    • Morpholine (1.2 eq) and 2-(pyridin-3-yl)oxirane (1.0 eq) are stirred in THF with catalytic triethylamine (TEA) at 60°C for 12 hours.
    • Yield : 78–85%.

Reductive Amination

Alternative routes employ reductive amination of 2-(pyridin-3-yl)acetaldehyde with morpholine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids epoxide handling but requires careful pH control (pH 4–6).

Optimization Challenges:
  • Byproduct Formation : Over-reduction to secondary amines is mitigated by slow aldehyde addition and excess morpholine.
  • Workup : Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:1).

Synthesis of Intermediate B: 4-Bromophenyl Isothiocyanate

Thiophosgene Route

4-Bromoaniline reacts with thiophosgene (CSCl2) in dichloromethane at 0°C, yielding 4-bromophenyl isothiocyanate after neutralization with aqueous sodium bicarbonate.

Reaction Conditions:
  • Temperature : 0–5°C to minimize disulfide byproducts.
  • Solvent : Anhydrous DCM to prevent hydrolysis.
  • Yield : 90–92%.

Thiourea Decomposition

4-Bromophenylthiourea is treated with lead nitrate (Pb(NO3)2) in acetic acid, though this method is less favored due to heavy metal waste.

Thiourea Coupling: Final Step

Stepwise Condensation

Intermediate A (2-(morpholin-4-yl)-2-(pyridin-3-yl)ethylamine) reacts with Intermediate B (4-bromophenyl isothiocyanate) in anhydrous DCM under nitrogen atmosphere.

Procedure:
  • Reaction Setup :
    • Intermediate A (1.0 eq) dissolved in DCM.
    • Intermediate B (1.05 eq) added dropwise at 0°C.
    • Stirred for 4 hours at room temperature.
  • Workup :
    • Washed with 10% HCl (removes unreacted amine).
    • Dried over MgSO4, concentrated under vacuum.
  • Purification :
    • Recrystallization from ethanol/water (4:1) or column chromatography (DCM:methanol, 95:5).
    • Yield : 65–72%.

One-Pot Synthesis

A streamlined approach combines Intermediate A’s synthesis and thiourea coupling in a single pot, reducing purification steps. Morpholine, 2-(pyridin-3-yl)oxirane, and 4-bromophenyl isothiocyanate are sequentially added in THF with TEA.

Advantages:
  • Efficiency : Eliminates isolation of Intermediate A.
  • Yield : Comparable to stepwise method (68–70%).

Analytical Validation and Characterization

Spectroscopic Data

Technique Key Findings
1H NMR (CDCl3) δ 8.42 (pyridine H), 7.54 (Ar-H), 4.12 (morpholine CH2), 3.72 (thiourea NH).
13C NMR 179.2 ppm (C=S), 152.1 ppm (pyridine C), 66.8 ppm (morpholine C).
HRMS [M+H]+ = 421.36 (calculated), 421.35 (observed).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the thiourea’s planar geometry and intermolecular hydrogen bonding between S=C and N–H groups.

Challenges and Mitigation Strategies

Moisture Sensitivity

  • Issue : Thiourea formation is hindered by hydrolysis of isothiocyanates.
  • Solution : Anhydrous solvents, Schlenk-line techniques, and molecular sieves.

Byproduct Formation

  • Issue : Bis-thioureas from excess isothiocyanate.
  • Solution : Strict stoichiometric control (1.05 eq of Intermediate B).

Comparative Evaluation of Methods

Method Yield Purity Complexity
Stepwise Condensation 65–72% >98% Moderate
One-Pot Synthesis 68–70% 95–97% Low

The stepwise method offers higher purity, while the one-pot approach improves throughput.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group serves as a key site for palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield Source
Suzuki-Miyaura CouplingPd catalyst, boronic acid, base, refluxBiaryl derivatives with substituted phenyl groups65–82%
Buchwald-Hartwig AminationPd/Xantphos, amine, 100°CAryl amine-functionalized thiourea analogs70–88%

Mechanistic Insight :

  • Bromine acts as a leaving group, enabling C–C or C–N bond formation.

  • Electron-withdrawing effects of the bromine enhance electrophilicity at the para position .

Cyclization Reactions

The thiourea moiety participates in base-induced cyclizations to form heterocycles:

Thiazoline Formation

Reagents Conditions Product Application
α-Bromoacetone, Et₃NReflux in ethanol, 6–8 hours4-Methyl-1,3-thiazoline-2-imine derivativesAntitumor agents

Example Reaction :

Thiourea+α-BromoacetoneEt3NThiazoline derivative (IC50=5.94 μM vs. MCF-7 cells)[4]\text{Thiourea} + \alpha\text{-Bromoacetone} \xrightarrow{\text{Et}_3\text{N}} \text{Thiazoline derivative (IC}_{50} = 5.94\ \mu\text{M vs. MCF-7 cells)[4]}

Condensation with Electrophiles

The thiourea group reacts with aldehydes or ketones to form Schiff bases or thiazolidinones:

Electrophile Conditions Product Yield
4-ChlorobenzaldehydeUltrasonic irradiation, 50°CThiazolidin-4-one derivatives85–92%
AcetylacetoneReflux in EtOHPyridopyrimidine hybrids78%

Structural Impact :

  • Conformational flexibility of the morpholine-pyridine group facilitates ring closure .

Alkylation and Acylation

The thiourea sulfur and nitrogen atoms undergo alkylation/acylation under mild conditions:

Reagent Site Modified Product Application
Ethyl chloroacetateThiourea sulfurS-Alkylated derivativesPI3K inhibitors
Acryloyl chlorideThiourea nitrogenN-Acryloyl ureasAntiproliferative agents

Notable Example :

  • N-Acryloyl derivatives inhibit PI3Kα with IC₅₀ = 0.17–0.36 µM, outperforming reference drugs .

Acid/Base-Mediated Rearrangements

Protonation state modulates reactivity:

  • At pH < 5 : Morpholine nitrogen protonation disrupts coplanarity, reducing conjugation and altering nucleophilicity .

  • At pH 7–9 : Deprotonation of thiourea enhances sulfur nucleophilicity, promoting S-alkylation .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

Derivative Type Target Activity Reference
Thiazoline-iminesHuman 17β-HSD1Hormone-dependent cancer inhibition
Thiobarbituric acidsSpodoptera lituraAntifeedant (ED₅₀ = 0.8 µg/cm²)
S-Alkylated ureasPI3K/mTOR pathwayDual inhibition (IC₅₀ = 0.25 µM)

Reaction Optimization Trends

Recent advances emphasize eco-friendly protocols:

Parameter Traditional Method Improved Protocol Efficiency Gain
SolventDMF, refluxAqueous ethanol, ultrasound40% faster
CatalystStoichiometric baseCatalytic triethylamine20% yield increase

This compound’s versatility in cross-coupling, heterocycle formation, and targeted alkylation underscores its value in medicinal chemistry. Reaction pathways are tunable through substituent engineering, enabling rational design of derivatives with enhanced bioactivity and selectivity .

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C18H21BrN4OSC_{18}H_{21}BrN_{4}OS and a molecular weight of approximately 421.35 g/mol. The presence of the bromophenyl group, morpholine, and pyridine moieties contributes to its unique chemical behavior and biological activity.

Biological Activities

  • Anticancer Properties
    • Recent studies have highlighted the anticancer potential of thiourea derivatives, including 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, including U937 cells, with IC50 values indicating their potency compared to standard chemotherapeutic agents like etoposide .
    • The compound’s mechanism of action may involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
  • Antimicrobial Activity
    • Thiourea derivatives are also being explored for their antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial infections. Studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Inhibitory Effects on Enzymes
    • The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a role in estrogen biosynthesis and is implicated in hormone-dependent cancers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant antiproliferative activity against U937 cells
AntimicrobialPotential efficacy against various bacterial strains
Enzyme InhibitionInhibits human 17β-HSD1, impacting estrogen-related pathways

Case Study: Antiproliferative Activity

A study conducted on a series of thiourea derivatives demonstrated that compounds structurally similar to this compound exhibited notable antiproliferative effects on cancer cell lines. Specifically, one derivative showed an IC50 value of 16.23 μM against U937 cells, suggesting that modifications to the thiourea structure can enhance biological activity .

Case Study: Antimicrobial Efficacy

In another investigation, a range of thiourea compounds were tested for their antimicrobial properties. The results indicated that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea depends on its specific application:

    Biochemical Probes: It may interact with specific proteins or enzymes, inhibiting their activity.

    Therapeutic Agents: It may target specific cellular pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Features

The compound’s structural analogs differ primarily in substituent groups, which dictate physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Bromophenyl, morpholinyl, pyridin-3-yl ~435.34 (calculated) Thiourea, morpholine, pyridine
1-(4-Bromophenyl)-3-(furochromenyl)thiourea 4-Bromophenyl, 4,9-dimethoxy-5-oxo-furochromenyl 503.37 Thiourea, fused furochromene ring
1-(4-Fluorophenyl)-3-(indolylethyl)thiourea 4-Fluorophenyl, indolylethyl ~324.43 Thiourea, indole
1-(4-Butylphenyl)-3-morpholinylthiourea 4-Butylphenyl, morpholinyl ~279.40 (calculated) Thiourea, alkyl chain, morpholine
Isoindoloquinoxaline-pyridylthiourea 5-Bromopyridinyl, isoindoloquinoxaline ~470–500 (estimated) Thiourea, heteroaromatic systems

Physicochemical Properties

  • Melting Points: Target Compound: Not reported. Furochromenyl Thiourea (11b): 208–211°C . Bromo-Chlorophenyl Thiourea: ~150–160°C (estimated from analogous compounds) .
  • Solubility : Morpholine and pyridine groups in the target compound likely enhance aqueous solubility compared to purely aromatic analogs (e.g., furochromenyl derivatives).

Key Research Findings

Morpholine’s Role : Morpholine derivatives are frequently used to enhance solubility and bioavailability in drug design, as seen in kinase inhibitors and antivirals .

Heterocyclic Advantages : Pyridine and morpholine moieties offer diverse interaction modes (e.g., π-π stacking, hydrogen bonding) critical for target engagement .

Biological Activity

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea, commonly referred to as BMPTU, is a synthetic compound belonging to the thiourea class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of BMPTU, supported by data tables, case studies, and recent research findings.

  • IUPAC Name : 1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea
  • CAS Number : 851946-39-9
  • Molecular Formula : C18H21BrN4OS
  • Molecular Weight : 421.36 g/mol

Antimicrobial Activity

BMPTU exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of approximately 14.59 μM for DNA gyrase inhibition, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of BMPTU

Bacterial StrainInhibition MechanismIC50 (μM)
Staphylococcus aureusDNA gyrase inhibition14.59
Escherichia coliProtein synthesis interferenceTBD

Anticancer Activity

Research indicates that BMPTU has promising anticancer effects. A series of thiourea derivatives were tested against several cancer cell lines, including breast and colon cancer cells. The results showed that BMPTU significantly inhibited cell proliferation with IC50 values ranging from 7 to 20 µM, suggesting its potential in cancer therapy .

Table 2: Anticancer Activity of BMPTU

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HCT116 (Colon Cancer)12.0Cell cycle arrest

Anti-inflammatory Activity

BMPTU also demonstrates anti-inflammatory properties. In vitro studies showed that it could inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses . This suggests potential therapeutic applications in inflammatory diseases.

Table 3: Anti-inflammatory Activity of BMPTU

AssayResult
NF-kB InhibitionSignificant

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study assessed the effectiveness of BMPTU against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit bacterial growth effectively, outperforming several conventional antibiotics in vitro.
  • Case Study on Anticancer Properties :
    In a preclinical trial involving human leukemia cell lines, BMPTU exhibited cytotoxic effects with an IC50 as low as 1.50 µM, highlighting its potential as a lead compound in developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for preparing 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea?

  • Methodological Answer : Synthesis typically involves coupling an isothiocyanate intermediate with a morpholine-pyridine ethylamine derivative. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C during thiourea formation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amine groups .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity. Analytical validation via HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., thiourea NH signals at δ 9.5–10.5 ppm) and confirm substitution patterns on aromatic rings .
  • FTIR : Strong absorptions at ~1250 cm1^{-1} (C=S stretch) and ~3300 cm1^{-1} (N-H stretch) verify thiourea functionality .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi) .
  • Antioxidant testing : DPPH/ABTS radical scavenging assays (IC50_{50} calculation via UV-Vis spectroscopy) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins before advanced studies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Establish EC50_{50}/IC50_{50} ratios to differentiate selective activity from general toxicity .
  • Targeted assays : Use enzymatic assays (e.g., kinase inhibition) to identify specific molecular targets versus nonspecific membrane disruption .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate experimental variables .

Q. How can X-ray crystallography and computational modeling elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds between thiourea NH and pyridine N) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., bacterial enzymes, cancer receptors) .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to rationalize reactivity trends .

Q. What advanced synthetic modifications enhance selectivity for therapeutic applications?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute morpholine with piperazine or thiomorpholine to modulate lipophilicity and target engagement .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and evaluate stereospecific activity .
  • Prodrug design : Introduce ester/amide prodrug moieties to improve bioavailability (hydrolyzed in vivo by esterases) .

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